Chemical properties of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide
Chemical properties of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide
An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide
Abstract
This technical guide provides a comprehensive scientific overview of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. As this specific isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related structural analogues and established chemical principles to provide a robust predictive profile. We will cover molecular identity, physicochemical properties, detailed synthetic and analytical protocols, predicted spectroscopic signatures, and a discussion of chemical reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this class of compounds.
Introduction and Scientific Context
Substituted benzamides are a cornerstone of modern pharmacology and chemical synthesis. Their structural motif is present in a wide array of FDA-approved drugs, where the amide linkage provides metabolic stability and the aromatic ring serves as a versatile scaffold for molecular recognition. The introduction of halogen atoms, particularly fluorine and bromine, offers a powerful strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties.
Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve membrane permeability, and alter pKa, thereby influencing binding affinity and oral bioavailability.[1] The carbon-bromine bond, in contrast, is a key synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are fundamental to modern drug discovery and the synthesis of complex organic molecules.[2]
This guide focuses on the specific, less-documented isomer, 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide. The strategic placement of an ortho-fluoro group to the amide bond can induce specific conformational preferences and influence intramolecular hydrogen bonding, while the adjacent meta-bromo substituent remains poised for further synthetic elaboration. The N,N-disubstituted amide, featuring isobutyl and methyl groups, ensures a tertiary amide structure, which imparts high resistance to enzymatic hydrolysis and introduces specific steric and lipophilic characteristics.
Molecular Identity and Structure
Chemical Structure
The chemical structure consists of a benzene ring substituted with bromo, fluoro, and N-isobutyl-N-methyl-carboxamide groups at positions 3, 2, and 1, respectively.
Molecular Diagram:
Caption: Structure of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide
Nomenclature and Key Identifiers
A summary of the key identifiers for this molecule is presented below.
| Identifier | Value | Source |
| IUPAC Name | 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide | IUPAC Convention |
| Molecular Formula | C12H15BrFNO | Calculated |
| Molecular Weight | 288.16 g/mol | Calculated |
| CAS Number | Not Assigned | N/A |
| InChI Key | (Predicted) | N/A |
| SMILES | CC(C)CN(C)C(=O)C1=C(F)C(Br)=CC=C1 | Calculated |
Predicted Physicochemical Properties
The physical and chemical properties of the target molecule are predicted based on data from structurally similar compounds, such as 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3).[3][4][5][6] The presence of the larger, more lipophilic N-isobutyl group in place of an N-methyl group is expected to decrease the melting point and water solubility while increasing the LogP value.
| Property | Predicted Value | Rationale / Reference Analogue |
| Physical Form | White to off-white solid | Typical for crystalline organic molecules of this size.[5] |
| Melting Point | 110 - 120 °C | Lower than 4-bromo-2-fluoro-N-methylbenzamide (125-129°C) due to the bulkier N-isobutyl group potentially disrupting crystal packing.[4][6] |
| Boiling Point | >300 °C at 760 mmHg | Higher than the reference analogue (284.8°C) due to increased molecular weight.[5][6] |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Sparingly soluble in hexanes; Insoluble in water. | Common solubility profile for benzamides. |
| Calculated LogP | ~3.5 | Increased lipophilicity compared to N-methyl analogue (XLogP3: 2.6).[4] |
| Density | ~1.45 g/cm³ | Slightly lower than the N-methyl analogue (1.5 g/cm³).[5] |
Synthesis and Purification
The most direct and reliable synthesis of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide involves the amidation of a 3-bromo-2-fluorobenzoic acid derivative with N-isobutyl-N-methylamine. The workflow involves two key stages: activation of the carboxylic acid and subsequent coupling with the amine.
Retrosynthetic Analysis and Workflow
The synthesis strategy begins by disconnecting the robust amide C-N bond, leading back to the commercially available or readily synthesized 3-bromo-2-fluorobenzoic acid and the secondary amine N-isobutyl-N-methylamine.
Caption: Retrosynthetic analysis for the target benzamide.
Recommended Synthetic Protocol
This protocol details the conversion of 3-bromo-2-fluorobenzoic acid to the target amide via an acyl chloride intermediate, a common and high-yielding method for tertiary amide synthesis.[7]
Part A: Synthesis of 3-Bromo-2-fluorobenzoyl chloride
-
System Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-2-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 3-bromo-2-fluorobenzoyl chloride is a yellow-orange oil and can be used directly in the next step without further purification.
Part B: Amide Coupling
-
System Setup: In a separate 250 mL flask, dissolve N-isobutyl-N-methylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the amine solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 3-bromo-2-fluorobenzoyl chloride from Part A in a small volume of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Strategy
The crude product can be purified by flash column chromatography on silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) is typically effective.
-
Visualization: The product can be visualized using a UV lamp (254 nm).
-
Final Product: The purified fractions are combined and concentrated to yield 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide as a solid.
Predicted Spectroscopic and Analytical Data
No experimental spectra for the target molecule have been published. The following data are predictions based on the known effects of the constituent functional groups and analysis of similar structures.
¹H NMR (400 MHz, CDCl₃)
-
Aromatic Region (δ 7.2-7.8 ppm): Three peaks corresponding to the aromatic protons are expected. The proton ortho to the bromine will likely be the most downfield. Complex splitting patterns will arise from ³J(H-H), ³J(H-F), and ⁴J(H-F) couplings.
-
N-CH₂ (isobutyl) (δ ~3.2 ppm): A doublet, coupled to the CH proton of the isobutyl group.
-
N-CH₃ (δ ~3.0 ppm): A singlet. Due to restricted rotation around the C-N amide bond, this signal may appear as a broad singlet or even two distinct singlets at lower temperatures.
-
CH (isobutyl) (δ ~2.0 ppm): A multiplet, coupled to the CH₂ and two CH₃ groups.
-
CH₃ (isobutyl) (δ ~0.9 ppm): A doublet, corresponding to the two methyl groups of the isobutyl moiety.
¹³C NMR (100 MHz, CDCl₃)
-
C=O (Amide Carbonyl) (δ ~165-168 ppm): The characteristic signal for the amide carbonyl carbon.
-
Aromatic Carbons (δ 115-160 ppm): Six signals are expected. The carbon attached to fluorine (C2) will show a large one-bond coupling (¹J(C-F) ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings. The carbon attached to bromine (C3) will be found around δ 115-120 ppm.
-
Alkyl Carbons (δ 10-60 ppm): Signals corresponding to the N-CH₃, N-CH₂, CH, and terminal CH₃ carbons of the isobutyl group.
Mass Spectrometry (ESI+)
-
[M+H]⁺: The mass spectrum should show a characteristic pair of peaks for the protonated molecule due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). Expected m/z values would be 288.04 and 290.04.
-
Fragmentation: A likely major fragment would result from the cleavage of the isobutyl group.
Chemical Reactivity and Stability
Reactivity of the C-Br Bond
The bromine atom at the 3-position is the most reactive site for synthetic transformation. It is well-suited for various palladium- or nickel-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the molecule, introducing aryl, alkyl, or nitrogen-based substituents.
-
Suzuki Coupling: Reaction with arylboronic acids to form biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-containing groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.
The ortho-fluoro substituent is not expected to significantly hinder these reactions but may influence catalyst kinetics.
Influence of the ortho-Fluoro Group
The fluorine atom at the 2-position has several important effects:
-
Electronic Withdrawal: It lowers the pKa of the parent carboxylic acid and influences the electron density of the aromatic ring.
-
Steric and Conformational Effects: It can restrict the rotation of the amide bond, influencing the molecule's 3D shape and binding properties.
-
C-F Bond Activation: While the aromatic C-F bond is generally robust, under specific nickel-catalyzed conditions, it can be activated for cross-coupling, offering an orthogonal reactivity handle to the C-Br bond.[8]
Amide Bond Stability
The tertiary N,N-disubstituted amide bond is highly stable towards both acidic and basic hydrolysis and is resistant to cleavage by common metabolic enzymes like proteases. Significant energy (e.g., strong acid/base at high temperatures) is required for its cleavage.
Storage and Handling
The compound is predicted to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn during handling.
Conclusion
3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide is a synthetically accessible molecule with significant potential. This guide provides a detailed, predictive framework for its properties and behavior, derived from established chemical principles and data from close structural analogues. The presence of both a reactive bromine handle and a modulating fluorine atom on a stable benzamide scaffold makes it a valuable building block for applications in drug discovery, agrochemicals, and materials science. The protocols and data herein serve as a robust starting point for any researcher interested in exploring the utility of this compound.
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